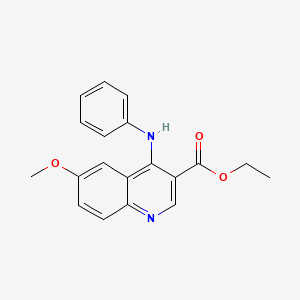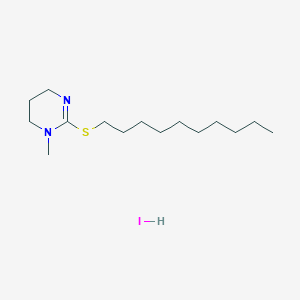
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a decylsulfanyl group attached to a tetrahydropyrimidine ring, with a hydroiodide salt form. Tetrahydropyrimidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the reaction of a decylsulfanyl precursor with a tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The hydroiodide salt form is obtained by treating the resulting product with hydroiodic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydroiodide group, yielding the free base form.
Substitution: The tetrahydropyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free base form of the compound.
Substitution: Substituted tetrahydropyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Octylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
- 2-(Dodecylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
- 2-(Hexylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide
Uniqueness
2-(Decylsulfanyl)-1-methyl-1,4,5,6-tetrahydropyrimidine hydroiodide is unique due to its specific decylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the decyl chain can influence the compound’s hydrophobicity, membrane interaction, and overall biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-decylsulfanyl-1-methyl-5,6-dihydro-4H-pyrimidine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2S.HI/c1-3-4-5-6-7-8-9-10-14-18-15-16-12-11-13-17(15)2;/h3-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJRZUIWJYGBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NCCCN1C.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31IN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
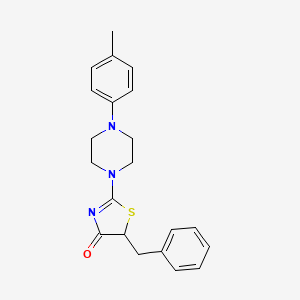
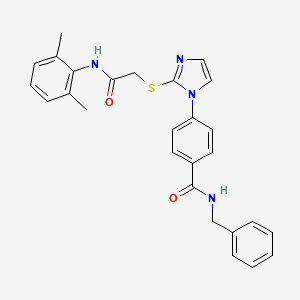
![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2369953.png)
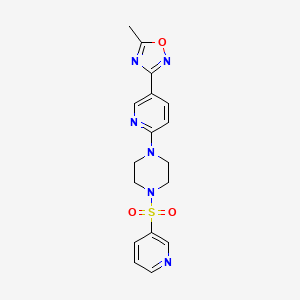
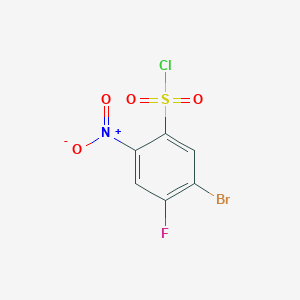
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2369956.png)

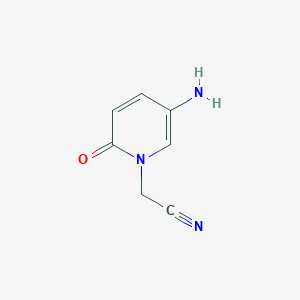
![1-(azepan-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2369959.png)
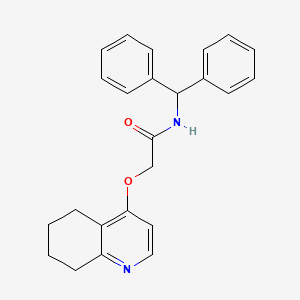
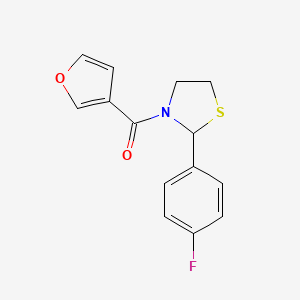
![N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2369967.png)

